4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxy, nitro, and dimethylcarboxamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide typically involves the nitration of 4-hydroxypyridine followed by subsequent reactions to introduce the dimethylcarboxamide group. One method involves reacting 4-hydroxy-3-nitropyridine with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process that ensures high yield and purityThe reaction conditions are optimized to ensure selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and dimethylcarboxamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
4-Hydroxy-3-nitropyridine: Shares the hydroxy and nitro groups but lacks the dimethylcarboxamide group.
N,N-Dimethyl-5-nitro-3-pyridinecarboxamide: Lacks the hydroxy group but contains the nitro and dimethylcarboxamide groups.
4-Hydroxy-N,N-dimethyl-3-pyridinecarboxamide: Lacks the nitro group but contains the hydroxy and dimethylcarboxamide groups.
Uniqueness: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and dimethylcarboxamide) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1055935-43-7 |
---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-10(2)8(13)5-3-9-4-6(7(5)12)11(14)15/h3-4H,1-2H3,(H,9,12) |
InChI Key |
MDCQLOQXHSJXOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CNC=C(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.